![molecular formula C13H20N2O B1490048 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol CAS No. 1249754-16-2](/img/structure/B1490048.png)
2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol
Vue d'ensemble
Description
“2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, piperidine derivatives are known to undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its empirical formula is C11H11NO3, and it has a molecular weight of 205.21 .Applications De Recherche Scientifique
Polymerization Catalyst
Copper(II) nitrate complexes, including derivatives of 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol, have been studied for their efficacy in rac-lactide polymerization to produce polylactic acid. Despite the potential for catalytic activity, complexities in reaction kinetics and a tendency towards oligomeric rather than high molecular weight polymers have been observed. No evidence suggested the ligand's basic site participates in polymerization by deprotonating the alcohol nucleophile, indicating the need for further optimization in polymer synthesis applications (Daneshmand et al., 2019).
Antioxidant Potential
Structural and theoretical analyses of alkylaminophenol compounds related to this compound have highlighted their high antioxidant values. Experimental and computational studies indicate these compounds' potential as biologically active drugs, emphasizing their structural, electronic, and vibrational properties conducive to antioxidant activity (Ulaş, 2020).
Coordination Chemistry
Research into the coordination chemistry of copper(II) with ligands structurally similar to this compound has uncovered a rich tapestry of interactions. These studies have produced complexes with unique magnetic properties and potential applications in magnetic materials and catalysis. The role of different substituents on ligand structures in dictating the nuclearity, magnetic properties, and potential for catalytic activity of copper complexes has been elucidated, showcasing the versatility of these compounds in coordination chemistry (Majumder et al., 2016).
Carbonic Anhydrase Inhibition
New phenolic Mannich bases containing benzimidazole frameworks have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoforms. Despite moderate inhibitory properties, these studies contribute to the understanding of phenolic compounds' interaction with enzyme targets, potentially guiding the development of new therapeutic agents (Gul et al., 2016).
Catechol Oxidase Activity
The synthesis and study of less symmetrical dicopper(II) complexes, including those derived from ligands similar to this compound, have provided insights into mimicking type 3 copper proteins' active sites. These complexes have demonstrated increased catecholase activity, suggesting potential applications in bio-inspired catalysis and the development of enzyme models (Merkel et al., 2005).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to target serine/threonine-protein kinase chk1 .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions , which could potentially affect various biochemical pathways.
Pharmacokinetics
Similar compounds have been known to have various pharmacokinetic properties .
Result of Action
Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions , which could potentially lead to various molecular and cellular effects.
Action Environment
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reactions, in which similar compounds participate, are known for their exceptionally mild and functional group tolerant reaction conditions .
Analyse Biochimique
Biochemical Properties
2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. The compound’s phenol group can form hydrogen bonds and engage in hydrophobic interactions, while the piperidine ring can interact with amino acid residues in enzyme active sites. Studies have shown that this compound can inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound has been observed to interact with proteins involved in signal transduction pathways, potentially modulating their activity and affecting downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In some cell lines, this compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, this compound can activate or inhibit specific signaling cascades, resulting in altered cellular responses such as proliferation, differentiation, or apoptosis . Furthermore, this compound has been reported to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For example, the phenol group of this compound can form hydrogen bonds with amino acid residues in enzyme active sites, thereby inhibiting their catalytic function . Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex and modulating protein activity . These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as changes in gene expression and metabolic activity . In vivo studies have also indicated that the compound can have long-term effects on tissue function, particularly in organs involved in metabolism and detoxification .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while still exerting its biochemical and cellular effects . At higher doses, this compound can exhibit toxic effects, such as liver and kidney damage, due to its accumulation in these organs. Threshold effects have also been noted, where a certain dosage level is required to elicit significant biochemical and cellular responses.
Propriétés
IUPAC Name |
2-[[4-(aminomethyl)piperidin-1-yl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-9-11-5-7-15(8-6-11)10-12-3-1-2-4-13(12)16/h1-4,11,16H,5-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGOVNGMBQWIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



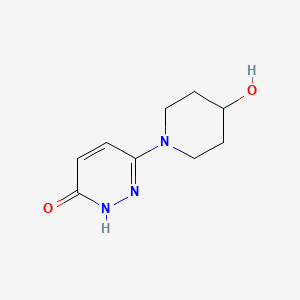
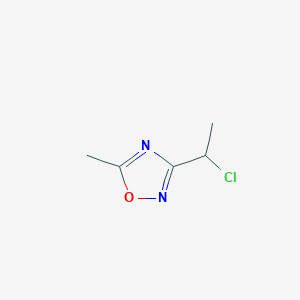
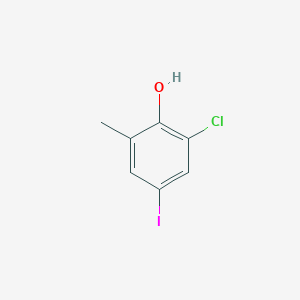
![1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B1489969.png)


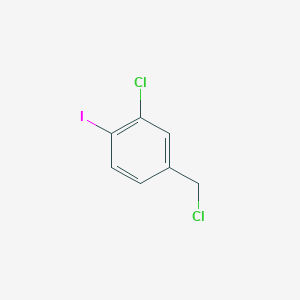
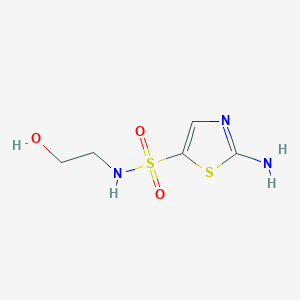

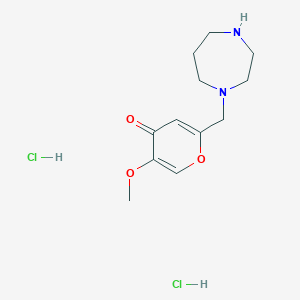
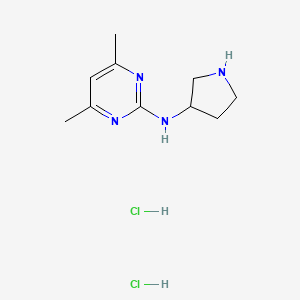
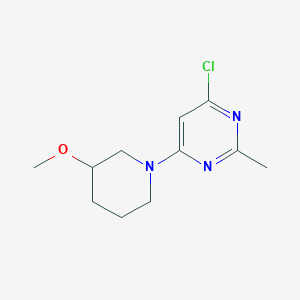
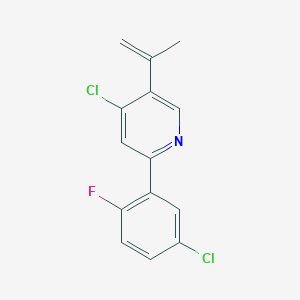
![3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489988.png)